

Diisopropyldimethoxysilane CAS number 18230-61-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisopropyldimethoxysilane*

Cat. No.: *B091332*

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An In-Depth Technical Guide to **Diisopropyldimethoxysilane** (CAS: 18230-61-0)

Abstract: **Diisopropyldimethoxysilane** (DIPDMS), CAS Number 18230-61-0, is an organosilane of significant industrial and research importance.^{[1][2]} Characterized by a central silicon atom bonded to two bulky isopropyl groups and two reactive methoxy groups, its unique molecular architecture dictates its function and reactivity.^[1] This guide provides a comprehensive technical overview of DIPDMS, elucidating its physicochemical properties, reactivity, and mechanistic role in its primary application as a highly effective external electron donor in Ziegler-Natta catalysis for olefin polymerization.^[3] Further applications in surface modification and as a crosslinking agent are also discussed.^{[1][3]} Detailed protocols, safety and handling procedures, and spectroscopic characterization are presented to provide a holistic resource for researchers, chemists, and material scientists.

Chemical Identity and Physicochemical Properties

Diisopropyldimethoxysilane, also known as Donor-P, is a colorless liquid with a distinct molecular structure that is central to its utility.^{[1][4]} The two methoxy groups provide reactive sites for hydrolysis and interaction with catalyst surfaces, while the two bulky isopropyl groups provide significant steric hindrance, which modulates this reactivity and influences stereochemical control in polymerization processes.^[1]

Table 1: Chemical Identifiers for **Diisopropyldimethoxysilane**

Identifier	Value
CAS Number	18230-61-0[5][6]
Molecular Formula	C ₈ H ₂₀ O ₂ Si[1][5]
Molecular Weight	176.33 g/mol [1][5]
Synonyms	DIPDMS, Donor-P, Eurenor® 5021, Silane, dimethoxybis(1-methylethyl)-[4][7][8][9]
InChI Key	VHPUZTHRFWIGAW-UHFFFAOYSA-N[5]

| SMILES String | --INVALID-LINK--(OC)(C(C)C)C(C)C[5] |

Figure 1: Chemical structure of **Diisopropyldimethoxysilane**.

The physical properties of DIPDMS are critical for process design, safety, and handling. It is a flammable liquid with a flash point that necessitates careful handling away from ignition sources.[1][10]

Table 2: Physicochemical Properties of **Diisopropyldimethoxysilane**

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][11]
Boiling Point	159-164 °C at 1013 hPa	[1][5][12]
Melting Point	< -72 °C	[5][11][12]
Density	~0.88 g/cm ³ at 20 °C	[5][12]
Vapor Pressure	2.14 hPa at 20 °C	[5][11]
Flash Point	43-44 °C (closed cup)	[3][7][12]
Autoignition Temperature	240 °C	[3][5]
Refractive Index	~1.40 - 1.42 at 20 °C	[1][11]
Solubility	Insoluble in water; miscible with common organic solvents	[8][13]

| Hydrolytic Sensitivity | Reacts slowly with water and moisture |[2][11][14] |

Reactivity and Mechanistic Insights

The chemistry of DIPDMS is dominated by two key features: the hydrolytic sensitivity of the Si-O-C bonds and the steric bulk of the isopropyl groups.

- **Hydrolysis:** The methoxy groups are susceptible to hydrolysis upon contact with water or moisture, a reaction that liberates methanol and forms silanol (Si-OH) groups.[1][14] These silanol intermediates are highly reactive and can undergo condensation to form stable siloxane (Si-O-Si) networks. This property is fundamental to its use as a crosslinking agent in silicone sealants.[3]
- **Steric Hindrance:** Unlike less substituted alkoxysilanes, the large isopropyl groups sterically shield the central silicon atom.[1] This steric hindrance slows the rate of hydrolysis, providing a controlled reactivity profile.[1] This controlled degradation and interaction are highly advantageous in catalysis, where a specific and sustained level of donor activity is required. [13]

Core Application in Ziegler-Natta Catalysis

The most prominent industrial application of DIPDMS is as an external electron donor in Ziegler-Natta (Z-N) catalyst systems for the polymerization of propylene.^{[2][3][7]}

The Ziegler-Natta Catalyst System

Modern Z-N catalysts are complex, multi-component systems.^{[15][16]} For propylene polymerization, they typically consist of:

- Pre-catalyst: A solid, titanium-based component, often TiCl_4 , supported on a magnesium chloride (MgCl_2) matrix.^[15]
- Co-catalyst: An organoaluminum compound, most commonly triethylaluminum (TEAL), which activates the titanium centers.^[15]
- Electron Donors: Organic molecules (Lewis bases) that are critical for controlling the stereochemistry of the resulting polymer. These can be "internal" (incorporated during catalyst synthesis) or "external" (added during polymerization).^[16]

The Critical Role of the External Donor

In the absence of an electron donor, Z-N catalysts produce polypropylene that is largely "atactic," meaning the methyl groups on the polymer chain are randomly oriented.^[1] This results in an amorphous, mechanically weak material.^[1] The primary function of an external donor like DIPDMS is to enhance the catalyst's stereoselectivity, leading to the formation of highly "isotactic" polypropylene.^{[3][17]} In isotactic polypropylene, all methyl groups are on the same side of the polymer backbone, allowing the chains to pack into a regular, crystalline structure. This crystallinity imparts desirable properties such as high strength, stiffness, and heat resistance.^[1]

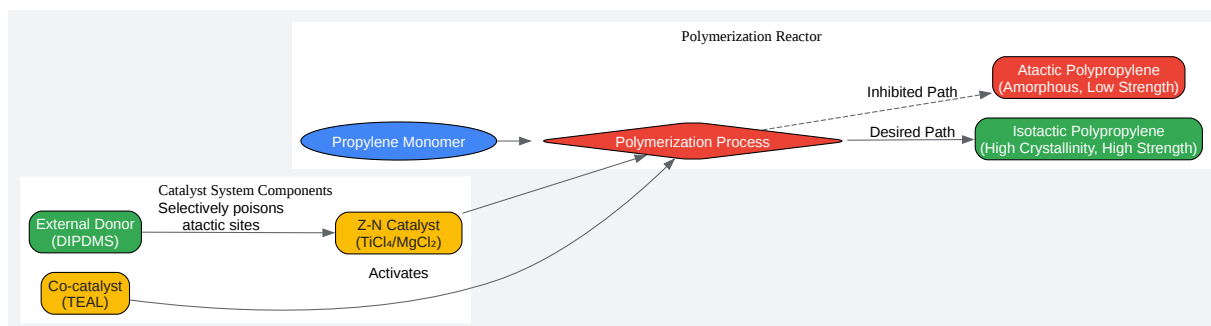
Mechanism of Action of DIPDMS

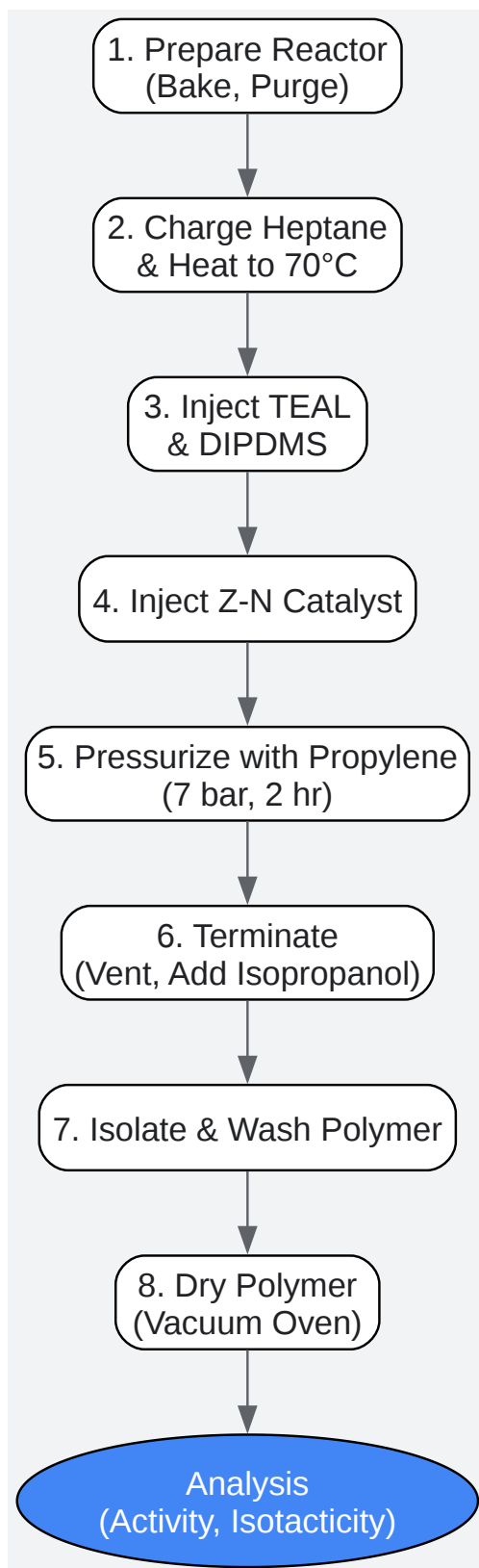
DIPDMS enhances stereoselectivity through a well-accepted mechanism. The Z-N catalyst surface possesses a variety of active titanium sites, some of which are stereoselective (producing isotactic polymer) and others that are non-selective (producing atactic polymer).

- **Selective Poisoning:** DIPDMS, acting as a Lewis base, preferentially coordinates to and deactivates the non-selective titanium sites on the catalyst surface.
- **Activation/Modification:** It can also interact with and modify the stereoselective sites, potentially enhancing their activity and stability.
- **Equilibrium with Co-catalyst:** DIPDMS also forms complexes with the TEAL co-catalyst. This equilibrium modulates the concentration of free donor available to interact with the catalyst, providing a sustained and controlled effect throughout the polymerization process.

The synergy between DIPDMS and the Z-N catalyst leads to several key performance benefits:

- **Increased Isotacticity:** Significantly raises the isotactic index of the polypropylene.[\[17\]](#)[\[18\]](#)
- **Higher Polymer Yield:** Increases the efficiency and yield of the polymer per unit of catalyst.
[\[17\]](#)[\[18\]](#)
- **Improved Molecular Weight Distribution:** Helps to control and narrow the molecular weight distribution of the polymer.[\[3\]](#)[\[17\]](#)





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- To cite this document: BenchChem. [Diisopropyldimethoxysilane CAS number 18230-61-0 properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091332#diisopropyldimethoxysilane-cas-number-18230-61-0-properties>]

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